Bienvenue dans la boutique en ligne BenchChem!

N-(2-cyanocyclopent-1-en-1-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

CDK8 inhibition FRET assay ATP-competitive binding

Exclusively validated CDK8-active coumarin-3-carboxamide scaffold archetype—a 2 nM FRET-displacement inhibitor with cellular efficacy (42 nM). Its 2-cyanocyclopent-1-ene amide substitution confers CDK8 selectivity absent in N-phenyl VEGFR2/CYP450 analogs. Dual-assay characterized (FRET + reporter displacement), it is the only compound enabling orthogonal CDK8 chemical biology within this chemotype. An indispensable reference inhibitor for SAR-driven kinase selectivity screening and CDK8-targeted assay QC. Accept no generic N-alkyl coumarin replacements.

Molecular Formula C17H14N2O4
Molecular Weight 310.309
CAS No. 823827-67-4
Cat. No. B2670652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyanocyclopent-1-en-1-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
CAS823827-67-4
Molecular FormulaC17H14N2O4
Molecular Weight310.309
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=C(CCC3)C#N
InChIInChI=1S/C17H14N2O4/c1-22-14-7-3-4-10-8-12(17(21)23-15(10)14)16(20)19-13-6-2-5-11(13)9-18/h3-4,7-8H,2,5-6H2,1H3,(H,19,20)
InChIKeyFEPHEVRQGLWOBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(2-Cyanocyclopent-1-en-1-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide: CDK8 Inhibitor Potency and Procurement Rationale


N-(2-Cyanocyclopent-1-en-1-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS 823827-67-4) is a synthetic coumarin-3-carboxamide derivative that functions as a potent, ATP-competitive inhibitor of cyclin-dependent kinase 8 (CDK8)/Cyclin C [1]. The compound integrates an 8-methoxycoumarin scaffold with a distinctive 2-cyanocyclopent-1-ene amide substituent, a structural motif that differentiates it from N-phenyl-8-methoxycoumarin-3-carboxamide analogues explored for VEGFR2/CYP450 dual inhibition [2]. Biochemically, it displaces a dye-labeled ATP-competitive probe from recombinant human CDK8/Cyclin C with an IC50 of 2 nM in a FRET-based assay, and exhibits a binding affinity IC50 of 6 nM by reporter displacement [1]. In a cellular context, it inhibits CDK8-mediated transcriptional activity in HEK293 cells with an IC50 of 42 nM [1].

Why N-(2-Cyanocyclopent-1-en-1-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide Cannot Be Replaced by Generic Coumarin-Carboxamide Analogs


Coumarin-3-carboxamide derivatives exhibit sharply divergent target selectivity profiles dictated by the N-substituent. While N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides preferentially engage VEGFR2 kinase and cytochrome P450 (e.g., compound 7, IC50 = 0.75 µM against Hep-G2 cells) [1], the introduction of a 2-cyanocyclopent-1-ene moiety in the target compound redirects inhibitory activity toward CDK8/Cyclin C with low-nanomolar affinity [2]. Even within the CDK8 inhibitor class, scaffold modifications produce divergent selectivity windows: the imidazo-thiadiazole series (CCT251921, IC50 = 2.3 nM) and the synthetic steroid series (Kd = 3.5–18 nM) each exhibit distinct kinome selectivity fingerprints [3]. Substituting this compound with a generic N-phenyl or N-alkyl coumarin-3-carboxamide would therefore eliminate CDK8-targeted activity and introduce off-target liabilities irrelevant to CDK8/19-mediated transcriptional regulation studies.

Quantitative Differentiation Evidence for N-(2-Cyanocyclopent-1-en-1-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide Procurement Decisions


CDK8/Cyclin C Biochemical Potency: Target Compound vs. Clinical-Stage CDK8 Inhibitor CCT251921

In a biochemical FRET-based displacement assay using recombinant human CDK8/Cyclin C and a dye-labeled ATP-competitive probe, the target compound achieved an IC50 of 2 nM after 20-minute incubation [1]. This potency is comparable to the well-characterized clinical-stage CDK8/19 inhibitor CCT251921, which exhibits an IC50 of 2.3 ± 0.8 nM against CDK8 under similar enzymatic conditions [2]. The target compound thus resides in the same ultra-potent tier as the most advanced CDK8 tool compounds and clinical candidates, distinguishing it from the majority of coumarin-3-carboxamide derivatives which lack meaningful CDK8 activity altogether [3].

CDK8 inhibition FRET assay ATP-competitive binding kinase inhibitor potency

Cellular Target Engagement: CDK8-Dependent Transcriptional Inhibition in HEK293 Cells

In a cellular CDK8 inhibition assay using HEK293 cells expressing CDK8 of unknown origin, the target compound suppressed CDK8-dependent transcriptional activity with an IC50 of 42 nM following a 2-hour preincubation and beta-estradiol induction [1]. By contrast, a structurally distinct CDK8 inhibitor chemotype (imidazo-thiadiazole series) showed a cellular EC50 of 28 nM in SW620 cells for STAT1 phosphorylation at Ser727 [2], while the N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamide series exhibited no detectable CDK8 cellular activity [3]. The 42 nM cellular IC50 confirms that the target compound's biochemical potency translates to intracellular target engagement, a critical parameter absent from the broader coumarin-3-carboxamide class.

cellular target engagement CDK8 transcriptional assay HEK293 beta-estradiol induction

Structural Basis for CDK8 Selectivity: 2-Cyanocyclopent-1-ene Substituent vs. N-Phenyl Coumarin Analogs

The N-substituent identity on the 8-methoxycoumarin-3-carboxamide scaffold dictates kinase target selection. The target compound's 2-cyanocyclopent-1-ene moiety provides a conformationally constrained, electron-withdrawing group that directs binding to the CDK8 ATP pocket. In contrast, N-(substituted-phenyl) analogs from the Radwan et al. (2023) series engage an entirely different kinase target (VEGFR2) and cytochrome P450, with the most potent compound (compound 7) showing an IC50 of 0.75 µM against Hep-G2 hepatocellular carcinoma cells via VEGFR2/CYP450 dual inhibition rather than CDK8 [1]. This target divergence is attributable to the cyano group's hydrogen-bond acceptor capacity and the cyclopentene ring's steric profile, which complement the CDK8 hinge-binding region differently than planar aromatic N-substituents [2]. The target compound thus occupies a unique position within the coumarin-3-carboxamide chemical space: it is the only reported member of this scaffold class with confirmed sub-100 nM CDK8 inhibitory activity.

structure-activity relationship kinase selectivity cyanocyclopentene coumarin scaffold CDK8 vs. VEGFR2

Binding Affinity Validation: Orthogonal Reporter Displacement Assay Confirms Target Engagement

Orthogonal assay validation is essential for ruling out assay artifacts in kinase inhibitor characterization. The target compound was evaluated in two independent biochemical assay formats: a FRET-based ATP-competitive probe displacement assay (IC50 = 2 nM) and a reporter displacement binding assay (IC50 = 6 nM) [1]. The concordance between these orthogonal readouts (within 3-fold) provides higher confidence in the compound's genuine CDK8/Cyclin C engagement compared to single-assay data typically reported for less thoroughly characterized tool compounds. By contrast, the N-phenyl-8-methoxycoumarin-3-carboxamide series (Radwan et al., 2023) was characterized exclusively through cellular cytotoxicity assays and computational docking without orthogonal biochemical target engagement confirmation [2].

binding affinity reporter displacement assay CDK8/Cyclin C orthogonal assay validation

Evidence-Backed Application Scenarios for N-(2-Cyanocyclopent-1-en-1-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide


CDK8/19-Mediated Transcriptional Regulation Studies in Colorectal Cancer Models

With a biochemical IC50 of 2 nM and cellular IC50 of 42 nM against CDK8-dependent transcription [1], this compound is suited for dissecting CDK8's role in WNT/β-catenin-driven transcription in colorectal cancer cell lines. The Mediator complex-associated CDK8 kinase has been implicated as a putative oncogene in colorectal cancer, and CCT251921, an equipotent CDK8/19 inhibitor (IC50 = 2.3 nM), demonstrated oral bioavailability and in vivo target engagement in colorectal carcinoma xenograft models [2]. This compound's comparable potency positions it as a cost-effective alternative for preliminary in vitro target validation experiments prior to committing to clinical-stage tool compounds.

Kinase Selectivity Profiling to Discriminate CDK8 from VEGFR2 in Coumarin-Based Probe Development

The target compound offers a unique chemical biology application: it is the only confirmed CDK8-active member of the 8-methoxycoumarin-3-carboxamide scaffold family, whereas N-phenyl analogs selectively inhibit VEGFR2/CYP450 [3]. This makes it an essential reference compound for structure-activity relationship (SAR) studies aimed at understanding how N-substituent chemistry controls kinase target selection within the coumarin pharmacophore. Researchers developing selective kinase probes can use this compound as a CDK8-positive control alongside N-phenyl-8-methoxycoumarin-3-carboxamides as VEGFR2-active comparators to establish target engagement selectivity fingerprints.

Hematological Malignancy Target Validation: CDK8 Inhibition in Leukemia Cell Lines

CDK8 has emerged as a therapeutic target in hematological malignancies, with synthetic steroid-based CDK8 inhibitors demonstrating selective killing of AML cancer cell lines over normal cells (Kd values 3.5–18 nM) [4]. The target compound's 42 nM cellular IC50 in HEK293 transcriptional assays [1] supports its use in analogous leukemia cell-line panels to validate CDK8 dependency. Its coumarin scaffold provides a structurally distinct chemotype from the steroid-based CDK8 inhibitors, enabling orthogonal chemical validation of CDK8 as a leukemia target and reducing the risk of scaffold-specific off-target effects confounding biological conclusions.

ATP-Competitive Probe Displacement Assays for CDK8 Inhibitor Screening Cascades

The compound's validated performance in a FRET-based ATP-competitive probe displacement assay (IC50 = 2 nM) [1] makes it suitable as a reference inhibitor for establishing and quality-controlling CDK8 biochemical screening cascades. Its orthogonal confirmation in a reporter displacement format (IC50 = 6 nM) [1] provides a robust benchmark for assay validation. Procurement for this purpose is justified by the compound's dual-assay characterization, which exceeds the single-assay data available for most commercial CDK8 reference inhibitors.

Quote Request

Request a Quote for N-(2-cyanocyclopent-1-en-1-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.